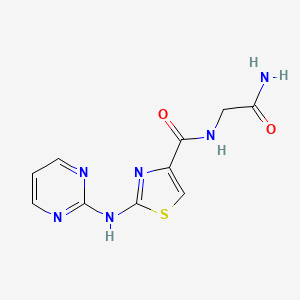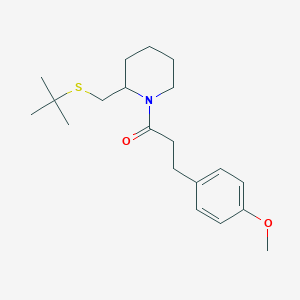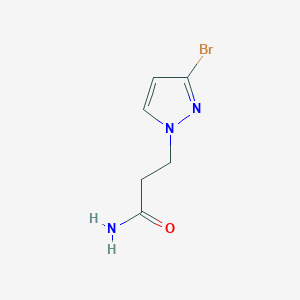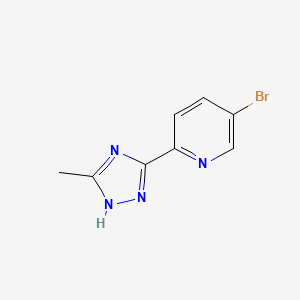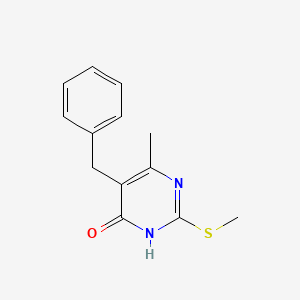
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
Übersicht
Beschreibung
“5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves the condensation of amines with carbonyl compounds . For instance, the regioselective synthesis of N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one from 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one has been investigated .Wissenschaftliche Forschungsanwendungen
Polymorphism and Structural Analysis
One study detailed the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, producing compounds including 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. This compound exhibits polymorphism, with two forms showing distinct hydrogen bonding and π-π interactions, contributing to our understanding of molecular assembly and crystal engineering (Glidewell, Low, Marchal, & Quesada, 2003).
Regioselective Synthesis
Research has focused on the regioselective synthesis of pyrimidin-4(3H)-ones, including derivatives of the compound . These syntheses aim at diversifying the substituent pattern on the pyrimidine ring, facilitating the exploration of new chemical entities with potential biological activities (dos Santos et al., 2015).
Dual Inhibitory Activity
A notable study synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, investigating their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This research contributes to the development of potential therapeutics targeting cancer and other diseases requiring modulation of folate pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).
Intermolecular Stacking and Molecular Design
The effect of substituents on intermolecular interactions has been explored through the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These studies examine how bulky groups like the benzyl moiety influence molecular stacking and hydrogen bonding, providing insights into molecular design principles for pharmaceuticals and materials science (Avasthi et al., 2002).
Domino Reactions and Chemical Transformations
Another area of research involves domino reactions, where compounds containing the pyrimidin-4-yl moiety undergo transformations leading to the creation of new chemical structures. This work adds to the repertoire of synthetic strategies for constructing complex molecules from simpler precursors, potentially enabling the discovery of novel therapeutic agents (Erkin & Ramsh, 2014).
Zukünftige Richtungen
The future directions for the study and application of “5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAVOGIKPEVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


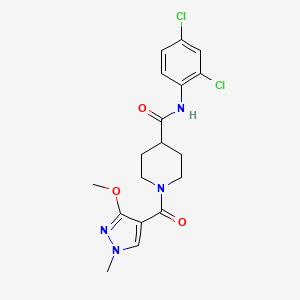
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

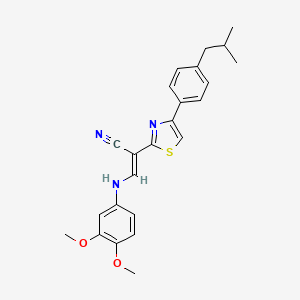
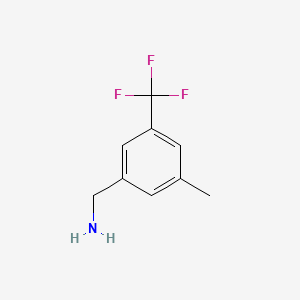
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)
